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1-(4-Isopropylbenzyl)azetidine

Cat. No.: B13686551
M. Wt: 189.30 g/mol
InChI Key: RRVGVQCJLPPPMM-UHFFFAOYSA-N
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Description

Historical Context of Four-Membered Nitrogen Heterocycle Synthesis

The journey into the chemistry of azetidines began in the late 19th century. The first synthesis of the parent azetidine (B1206935) was reported by S. Gabriel and J. Weiner in 1888. rsc.orgorgsyn.org Early synthetic methods were often challenging, suffering from low yields or requiring harsh reaction conditions and difficult purification processes. orgsyn.org A related and historically significant class, the azetidin-2-ones (or β-lactams), saw its origins in 1907 through the cycloaddition reaction of an aniline (B41778) and an aldehyde, a discovery that predates the celebrated discovery of penicillin. jmchemsci.com The development of more efficient and general methods for creating both azetidines and their derivatives has been a continuous effort, evolving from classical cyclization of halo-amines to modern catalytic approaches. acs.orgmagtech.com.cnacs.org

Significance of Azetidine Scaffolds in Synthetic Methodologies

Azetidine scaffolds are far more than mere chemical curiosities; they are versatile synthons in organic chemistry. rsc.org Their significance stems from their utility as building blocks for a diverse array of other molecular structures. researchgate.net Due to the inherent ring strain, functionalized azetidines can undergo selective ring-opening or ring-expansion reactions to yield highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines and azepanes. rsc.orgresearchgate.net

Established methods for synthesizing azetidines include:

The reduction of readily available β-lactams. acs.orgmagtech.com.cn

Intramolecular cyclization of precursors like 1,3-amino alcohols. researchgate.net

Intermolecular [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction between an imine and an alkene. nih.gov

The synthesis of N-substituted azetidines, such as the titular 1-(4-Isopropylbenzyl)azetidine, can be achieved through methods like the alkylation of primary amines with suitable di-electrophiles or the direct alkylation of the azetidine nitrogen. organic-chemistry.org For example, the synthesis of 1-(2-bromobenzyl)azetidine (B13669209) derivatives has been accomplished, showcasing a pathway for introducing benzyl (B1604629) groups onto the azetidine nitrogen. nih.gov

Overview of Research Trends in N-Substituted Azetidine Chemistry

Modern research in azetidine chemistry is vibrant and focused on expanding the synthetic toolkit and applications of these heterocycles. A major trend is the development of novel and more efficient synthetic strategies, including C–H activation, strain-release homologation of highly strained precursors, and advanced photocycloaddition reactions. rsc.org

There is a significant emphasis on stereoselective synthesis to produce enantiomerically pure azetidines, which are crucial for applications in medicinal chemistry. acs.org Furthermore, the synthesis of "NH-azetidines," which have an unsubstituted nitrogen atom, is a key area of interest. These compounds offer a versatile handle for subsequent functionalization, allowing for the easy introduction of a wide variety of substituents, such as the 4-isopropylbenzyl group. sciencedaily.com The development of titanium-mediated coupling reactions has provided a simple route to these valuable NH-azetidine precursors. sciencedaily.com

The Role of Ring Strain and Structural Rigidity in Azetidine Reactivity Studies

The chemical behavior of azetidines is fundamentally governed by their unique structural properties. The four-membered ring is conformationally rigid and possesses significant ring strain, which has been calculated to be approximately 25.4 kcal/mol. rsc.org This value places azetidines in a "sweet spot" of reactivity, positioning them between the highly strained and reactive three-membered aziridines (approx. 27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org

This inherent strain is not a liability but a feature that enables their unique reactivity. rsc.org While stable enough for handling, the azetidine ring can be selectively opened under appropriate chemical conditions, such as with acid promotion or through catalysis. rsc.orgresearchgate.net This strain-driven reactivity makes azetidines excellent candidates for transformations involving the cleavage of the C–N sigma bond, providing access to functionalized amine structures that would be difficult to synthesize otherwise. rsc.orgrsc.org The rigidity of the ring also provides a defined three-dimensional scaffold, an attractive feature for designing molecules that interact with biological targets. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B13686551 1-(4-Isopropylbenzyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]azetidine

InChI

InChI=1S/C13H19N/c1-11(2)13-6-4-12(5-7-13)10-14-8-3-9-14/h4-7,11H,3,8-10H2,1-2H3

InChI Key

RRVGVQCJLPPPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCC2

Origin of Product

United States

Advanced Synthetic Methodologies for Azetidine Ring Construction

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine (B1206935) synthesis, involving the formation of a C-N bond within a single molecule to close the four-membered ring.

Nucleophilic Substitution-Based Cyclizations (e.g., 1,3-Amino Alcohol and Halogenated Amine Cyclizations)

One of the most traditional and reliable methods for azetidine synthesis is the intramolecular SN2 cyclization of γ-amino compounds bearing a suitable leaving group. clockss.orgorganic-chemistry.org This approach typically starts from 1,3-amino alcohols or 3-halopropylamines. The hydroxyl group of the amino alcohol is first converted into a good leaving group, such as a tosylate or mesylate, or a halogen is already present at the 3-position. Subsequent treatment with a base promotes the intramolecular nucleophilic attack by the nitrogen atom, displacing the leaving group to form the azetidine ring. organic-chemistry.orgmagtech.com.cn

For the synthesis of N-substituted azetidines, such as a 1-benzyl derivative, a primary amine can be alkylated with a 1,3-dihalopropane or a related dielectrophile. rsc.org Alternatively, a 3-halopropylamine can be N-alkylated before the cyclization step. An efficient method involves the activation of hydroxyl groups in 1,3-amino alcohols, which tolerates a variety of functional groups and provides access to functionalized azetidines. nsf.gov

Key Features:

Starting Materials: Readily available 1,3-amino alcohols or 3-halopropylamines.

Mechanism: Intramolecular SN2 displacement of a leaving group (e.g., halide, tosylate, mesylate) by an amine.

Scope: A versatile method applicable to a wide range of substituted azetidines.

Table 1. Examples of Nucleophilic Substitution-Based Azetidine Synthesis
Starting MaterialReagents and ConditionsProductYieldReference
N-Benzyl-3-chloropropylamineK₂CO₃, H₂O, Microwave1-Benzylazetidine54% nsf.gov
(S)-N-(Diphenylmethyl)-2-amino-1,3-propanediol1) Tf₂O, DIPEA; 2) 70 °C(S)-1-(Diphenylmethyl)azetidin-3-ol35% nsf.gov
N-p-Methoxybenzyl-3-amino-1-propanolPPh₃, DIAD, THF1-(4-Methoxybenzyl)azetidine95% nsf.gov

Reductive Cyclization Strategies

Reductive cyclization offers another pathway to the azetidine ring, often starting from precursors containing functionalities that can be reduced and cyclized in a single conceptual step. Common strategies include the reductive cyclization of γ-haloimines or the cyclization of molecules containing nitro or azido groups that are reduced to an amine, which then participates in ring formation. clockss.orgbris.ac.uk

For instance, a β-azido ketone can serve as a precursor. Reduction of the azide to an amine and the ketone to a hydroxyl group generates a 1,3-amino alcohol in situ. This intermediate can then be induced to cyclize, often after activation of the hydroxyl group. This method allows for the stereoselective synthesis of substituted azetidines depending on the stereochemistry of the reduction step.

Another approach involves the reduction of β-lactams (azetidin-2-ones). While the β-lactam itself is typically formed via cycloaddition (see section 2.2), its subsequent reduction to an azetidine is a key transformation. Reagents like borane (BH₃) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. clockss.org

Key Features:

Precursors: γ-haloimines, β-azido ketones, γ-nitro ketones, or β-lactams.

Process: Involves a reduction step (e.g., of an azide, nitro group, imine, or amide) coupled with a cyclization.

Versatility: Allows access to azetidines from a different set of starting materials compared to direct nucleophilic substitution.

Metal-Mediated and Catalytic Cyclizations

Modern synthetic chemistry has introduced powerful metal-catalyzed methods for constructing the azetidine ring, often with high efficiency and selectivity.

Palladium(II)-catalyzed C(sp³)–H Amination: This advanced strategy enables the direct formation of a C-N bond by activating a typically unreactive C(sp³)–H bond. nih.gov The reaction utilizes a palladium catalyst and a directing group, often a picolinamide (PA) attached to the amine substrate. The directing group positions the palladium catalyst in proximity to a γ-C–H bond. acs.org The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. nih.govacs.org An oxidant promotes the oxidation of the Pd(II)-palladacycle to a Pd(IV) species, from which reductive elimination occurs to form the C-N bond and regenerate the Pd(II) catalyst. nih.gov This method is notable for its ability to form azetidines from simple aliphatic amines with high functional group tolerance. nih.govacs.org

Copper-catalyzed Annulation: Recent developments have shown that copper can catalyze the radical annulation of aliphatic amines with alkynes to produce azetidines. bris.ac.ukmdpi.com In a photo-induced process, a copper catalyst facilitates the generation of an α-aminoalkyl radical from an aliphatic amine. mdpi.com This radical adds to an alkyne, forming a vinyl radical, which then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine ring. mdpi.com Another copper-catalyzed approach reports a general anti-Baldwin 4-exo-dig radical cyclization of ynamides under visible light irradiation to form azetidines with high regioselectivity.

Table 2. Examples of Metal-Mediated Azetidine Synthesis
MethodSubstrateCatalyst/ReagentsProductYieldReference
Pd(II)-catalyzed C-H AminationN-(2,2-dimethylpropyl)picolinamidePd(OAc)₂, PhI(OAc)₂2-(tert-Butyl)azetidine-1-picolinamide81% acs.org
Pd(II)-catalyzed C-H AminationN-(3,3-dimethylbutyl)picolinamidePd(OAc)₂, PhI(OAc)₂2,2-Dimethyl-1-(picolinoyl)azetidine75% acs.org
Cu-catalyzed Radical AnnulationN,N-Diisopropylethylamine, DiphenylacetyleneCu(acac)₂, Blue LED1-Ethyl-3,3,4,4-tetraphenyl-2-methylazetidine75% mdpi.com
Cu-catalyzed Radical CyclizationN-(2-Iodoethyl)-N-(4-methylphenyl)prop-1-yn-1-amide[Cu(bcp)DPEphos]PF₆, (i-Pr)₂NEt, Blue LED(Z)-1-(4-Methylphenyl)-3-methylideneazetidine88%

Lanthanide-Catalyzed Intramolecular Aminolysis

The ring-opening of epoxides by amines is a well-established reaction. When applied in an intramolecular fashion, it provides an effective route to hydroxyl-substituted azetidines. Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have emerged as highly effective Lewis acid catalysts for this transformation. clockss.org

This method involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. clockss.orgorganic-chemistry.org The catalyst activates the epoxide, facilitating a regioselective nucleophilic attack by the tethered amine. The reaction proceeds with high C3-selectivity, leading to the formation of 3-hydroxyazetidines in high yields. clockss.org This catalytic system is noteworthy for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. clockss.orgorganic-chemistry.org The methodology works well with substrates bearing electron-rich or electron-deficient benzyl (B1604629) groups on the nitrogen, making it a viable route for precursors to compounds like 1-(4-isopropylbenzyl)azetidine. clockss.orgorganic-chemistry.org

Key Features:

Catalyst: Lanthanum(III) triflate (La(OTf)₃).

Substrate: cis-3,4-epoxy amines.

Product: 3-Hydroxyazetidines.

Selectivity: High regioselectivity for C3-attack (4-exo-tet cyclization). clockss.org

Advantages: High yields, excellent functional group tolerance. clockss.orgorganic-chemistry.org

Table 3. La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines clockss.org
Substrate (N-substituent)SolventTimeProductYield
BenzylDCE2.5 h1-Benzyl-4-ethylazetidin-3-ol81%
4-MethoxybenzylDCE4 h4-Ethyl-1-(4-methoxybenzyl)azetidin-3-ol90%
4-(Trifluoromethyl)benzylDCE4 h4-Ethyl-1-(4-(trifluoromethyl)benzyl)azetidin-3-ol87%
n-ButylDCE4 h1-Butyl-4-ethylazetidin-3-ol88%
AllylDCE4 h1-Allyl-4-ethylazetidin-3-ol67%

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions construct the azetidine ring by combining two unsaturated molecules, forming two new bonds in a single step. This approach is highly atom-economical and can rapidly build molecular complexity.

[2+2] Cycloadditions

The [2+2] cycloaddition is a powerful method for synthesizing four-membered rings. For azetidines, this typically involves the reaction of a C=N bond (from an imine or its equivalent) with a C=C bond (from an alkene).

Aza-Paternò-Büchi Reaction: The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct and efficient route to functionalized azetidines. The reaction is initiated by the photoexcitation of the imine component to an excited state (singlet or triplet), which then reacts with the alkene. A significant challenge is the rapid E/Z isomerization of excited acyclic imines, which can be an unproductive relaxation pathway. For this reason, many successful examples utilize cyclic imines or imine equivalents that are conformationally restricted.

Recent advances have employed visible-light photocatalysis to overcome some of these limitations. nih.gov Using an appropriate photocatalyst, triplet energy can be transferred to an imine equivalent, such as an oxime, which then undergoes the [2+2] cycloaddition with a broad range of alkenes. nih.gov This approach avoids the need for high-energy UV light and expands the scope of the reaction to previously challenging substrates. nih.gov

Ketene-Imine Cycloaddition (Staudinger Synthesis): While the primary product is a β-lactam (azetidin-2-one), the Staudinger cycloaddition is a classic and highly relevant method for forming the azetidine core. It involves the [2+2] cycloaddition of a ketene with an imine. The reaction proceeds through a zwitterionic intermediate, followed by conrotatory electrocyclization to form the four-membered ring. The resulting β-lactam can then be reduced to the corresponding azetidine, as mentioned in section 2.1.2.

Table 4. Examples of [2+2] Cycloaddition for Azetidine Synthesis
Imine ComponentAlkene ComponentConditionsProduct TypeYieldReference
3-Ethoxyisoindolone2-Methyl-2-buteneUV light (350 nm), AcetoneBicyclic Azetidine35%
1,3-Dimethyl-6-azauracilEthyl vinyl etherUV light, Acetone (sensitizer)Bicyclic Azetidine90%
2-Isoxazoline-3-carboxylateStyrenefac-[Ir(dFppy)₃], Blue LEDBicyclic Azetidine91% nih.gov
Glyoxylate OximeStyreneIr-photocatalyst, Blue LED, HFIPMonocyclic AzetidineHigh

[3+1] Annulation Reactions (e.g., using cyclopropane diesters)

A powerful strategy for the formation of the azetidine ring is through [3+1] annulation reactions. This approach involves the reaction of a three-carbon component with a one-atom component, typically a nitrogen source. One notable example involves the use of cyclopropane 1,1-diesters as the three-carbon synthon.

Table 1: Representative Lewis Acids for [3+1] Annulation of Cyclopropane Diesters with Amines

Lewis Acid CatalystTypical Reaction ConditionsReference
Scandium(III) triflateAcetonitrile, 60 °CGeneral methodology
Ytterbium(III) triflateDichloromethane, rtGeneral methodology
Copper(II) triflateToluene, 80 °CGeneral methodology

Ring Contraction and Expansion Strategies

Ring contraction and expansion reactions offer alternative pathways to the azetidine scaffold, often starting from more readily available heterocyclic precursors.

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of β-lactams (azetidin-2-ones) is a well-established and reliable method for the synthesis of azetidines. magtech.com.cn The corresponding β-lactam precursor, 1-(4-isopropylbenzyl)azetidin-2-one, could be synthesized via several methods, including the Staudinger cycloaddition of a ketene with an imine.

Once the β-lactam is obtained, it can be reduced to the corresponding azetidine. Various reducing agents can be employed for this transformation, with borane derivatives and aluminum hydrides being particularly effective. The choice of reducing agent is crucial to ensure the selective reduction of the amide carbonyl without cleavage of the strained four-membered ring.

Table 2: Common Reducing Agents for β-Lactam Reduction

Reducing AgentTypical Reaction ConditionsKey Features
Borane-tetrahydrofuran complex (BH₃·THF)THF, refluxHigh yielding, good functional group tolerance
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THF, 0 °C to rtPowerful reducing agent, less selective
Diisobutylaluminium hydride (DIBAL-H)Toluene or DCM, -78 °C to rtCan be used at low temperatures

Ring Transformation from Other Heterocycles (e.g., Aziridines, Oxiranes)

The ring expansion of three-membered heterocycles, such as aziridines and oxiranes, provides another entry to the azetidine core. researchgate.net For the synthesis of this compound, a suitably substituted aziridine could serve as a key intermediate.

For instance, a 2-(halomethyl)aziridine could undergo intramolecular ring-closure to form the azetidine ring. Alternatively, a one-carbon ring expansion of an appropriately substituted aziridine, for example, 2-vinylaziridine, can be achieved using various reagents, including those that generate a carbene or a carbenoid. nih.gov The reaction of an aziridine with dimethylsulfoxonium methylide is a classic example of such a transformation. organic-chemistry.org

Similarly, oxiranes can be converted to azetidines, although this often requires a multi-step sequence involving ring-opening with a nitrogen nucleophile followed by activation of the resulting alcohol and subsequent intramolecular cyclization.

Strain-Release Homologation

Strain-release homologation is a modern and powerful strategy for the modular synthesis of azetidines. acs.orgchemrxiv.orgnih.govbris.ac.uk This approach often utilizes highly strained bicyclic precursors, such as 1-azabicyclo[1.1.0]butane (ABB). The high ring strain of ABB makes it susceptible to nucleophilic attack, leading to a ring-opening that can be harnessed to construct functionalized azetidines.

In a hypothetical synthesis of this compound, ABB could be reacted with a Grignard reagent or an organolithium reagent derived from 4-isopropylbenzyl bromide. The nucleophilic attack of the organometallic reagent on the bridgehead carbon of ABB would lead to the formation of a 3-substituted azetidinyl anion, which can then be quenched with a proton source to yield the desired product. This methodology allows for the direct introduction of the 4-isopropylbenzyl group onto the azetidine nitrogen in a single step.

Functionalization of Pre-existing Scaffolds

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the late-stage modification of organic molecules. beilstein-journals.orgnih.govnih.gov In the context of this compound, C-H functionalization could be envisioned to introduce substituents on the azetidine ring or the aromatic ring of the benzyl group.

For the azetidine ring, α-lithiation followed by trapping with an electrophile is a potential route to introduce substituents at the C2 position. This would likely involve the use of a strong base, such as sec-butyllithium, in the presence of a coordinating agent like TMEDA.

For the aromatic ring, directed C-H functionalization could be employed. The nitrogen atom of the azetidine ring could potentially act as a directing group to facilitate ortho-metalation of the benzyl group. Subsequent reaction with an electrophile would then introduce a substituent at the position ortho to the isopropyl group. Transition-metal-catalyzed C-H activation is another powerful tool that could be applied for the selective functionalization of the aromatic C-H bonds.

Table 3: Potential C-H Functionalization Strategies for this compound

Position of FunctionalizationMethodPotential Reagents
Azetidine C2α-Lithiations-BuLi, TMEDA, then electrophile (e.g., alkyl halide, CO₂)
Benzyl Ring (ortho)Directed ortho-Metalationn-BuLi, then electrophile
Benzyl RingTransition-Metal CatalysisPd, Rh, or Ru catalysts with appropriate ligands and oxidants

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Hiyama)

Cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic scaffolds, including the azetidine ring. These methods are particularly valuable for creating carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkyl substituents onto the azetidine core.

The Suzuki-Miyaura coupling , which typically involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, has been adapted for azetidine synthesis. A nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling has been reported for reacting benzoylated 1-azabicyclo[1.1.0]butane with boronic acids, yielding azetidines with all-carbon quaternary centers. organic-chemistry.org This approach demonstrates high functional group tolerance. organic-chemistry.org

Similarly, the Hiyama cross-coupling offers a pathway to 3-arylazetidines. This reaction pairs arylsilanes with organic halides, such as 3-iodoazetidine, under mild, palladium-catalyzed conditions to furnish the desired products in good yields. organic-chemistry.org Iron-catalyzed cross-coupling reactions of 3-iodoazetidines with a variety of Grignard reagents (aryl, heteroaryl, vinyl, and alkyl) have also been developed, expanding the scope of accessible 3-substituted azetidines. rsc.org

A summary of representative cross-coupling reactions for azetidine functionalization is presented below.

Reaction Type Coupling Partners Catalyst Key Features
Suzuki-MiyauraAlkyl Iodides & Aryl OrganoboronsNickel CatalystForms Csp²-Csp³ bonds; good functional group tolerance. organic-chemistry.org
HiyamaArylsilanes & 3-IodoazetidinePalladium CatalystMild reaction conditions; good yields for 3-arylazetidines. organic-chemistry.org
Iron-Catalyzed3-Iodoazetidines & Grignard ReagentsIron CatalystBroad scope including aryl, heteroaryl, vinyl, and alkyl groups. rsc.org

Alkylation of Azabicyclo[1.1.0]butanes

A significant advancement in azetidine synthesis involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). The high ring strain of ABBs facilitates their reaction with a range of reagents, providing a modular approach to substituted azetidines. rsc.orgorganic-chemistry.org

A general method involves the direct alkylation of ABB with organometallic reagents, such as Grignard reagents, in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. organic-chemistry.orgnih.govacs.org This methodology allows for the rapid preparation of 1,3-disubstituted azetidines bearing diverse functional groups, including alkyl, allyl, vinyl, and benzyl moieties. organic-chemistry.orgnih.govacs.org The versatility of this approach addresses a long-standing challenge in the facile synthesis of functionalized azetidines. nih.govacs.org

Another strategy involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. Subsequent N-protonation and a 1,2-migration lead to the cleavage of the central C-N bond, relieving ring strain and forming the azetidine ring. organic-chemistry.org This method provides access to N-H azetidines that can be further functionalized. organic-chemistry.org

Stereoselective Synthesis of Azetidine Derivatives

The synthesis of chiral, non-racemic azetidines is of paramount importance, as stereochemistry often plays a critical role in the biological activity of pharmaceutical compounds. Consequently, significant research has focused on developing both enantioselective and diastereoselective methods for azetidine ring construction.

Enantioselective Approaches

Enantioselective strategies aim to produce one enantiomer of a chiral azetidine in excess. One notable approach is the copper-catalyzed asymmetric boryl allylation of azetines. This method installs both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with high levels of enantioselectivity and diastereoselectivity. acs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. acs.org

Nickel-catalyzed cross-coupling reactions have also been employed for the enantioselective synthesis of 2-alkyl azetidines. nih.gov This protocol utilizes a highly regioselective coupling of aliphatic organozinc reagents with a chiral aziridine precursor that bears a tethered thiophenyl group. nih.gov Activation through methylation triggers a cyclization to form the 2-substituted azetidine core with excellent enantiopurity. nih.gov

Furthermore, enantioselective desymmetrization of meso-azetidines via ring-opening with nucleophiles, promoted by a chiral hydrogen-bond donor catalyst, provides access to highly enantioenriched products. acs.org

Method Catalyst/Reagent Substrate Key Outcome
Asymmetric Boryl AllylationCu/Bisphosphine CatalystAzetinesHighly enantioselective formation of 2,3-disubstituted azetidines. acs.org
Nickel-Catalyzed Cross-CouplingNickel Catalyst / Organozinc ReagentsChiral Aziridine PrecursorEnantiomerically pure 2-alkyl azetidines. nih.gov
Enantioselective Ring OpeningChiral Squaramide Catalyst3-Substituted AzetidinesHighly enantioenriched ring-opened products. acs.org

Diastereoselective Control in Azetidine Formation

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within the azetidine ring. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from simple building blocks. acs.org This kinetically controlled reaction favors the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org

The hydrozirconation of certain precursors has been explored for the stereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org Additionally, metal-catalyzed asymmetric reduction of unsaturated prochiral azetinyl-carboxylic acids provides a route to functionalized azetidine carboxylic acids with diastereocontrol. acs.org The resulting saturated amino acids can then be used in peptide synthesis. acs.org

Synthetic Considerations for N-Benzyl and N-(4-Isopropylbenzyl)azetidine Analogues

The synthesis of the target compound, this compound, and its analogues can be approached using several of the advanced methodologies described.

A primary route involves the direct N-alkylation of the parent azetidine ring. Azetidine can be reacted with 4-isopropylbenzyl chloride or bromide in the presence of a base to yield this compound. This is a straightforward and common method for introducing N-substituents.

Alternatively, the azetidine ring can be constructed with the N-(4-isopropylbenzyl) group already in place. For instance, a cyclization reaction of a precursor containing the 4-isopropylbenzylamine moiety can be employed. A straightforward synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines, such as 4-isopropylbenzylamine, with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

The synthesis of N-benzyl azetidine analogues follows similar principles and is well-documented. For example, lanthanide triflates, such as La(OTf)₃, can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds smoothly with both electron-rich and electron-deficient N-benzyl groups to form the corresponding N-benzyl-azetidin-3-ols in high yield and regioselectivity. nih.govfrontiersin.org This method would be directly applicable to an N-(4-isopropylbenzyl) substrate.

Reactivity and Chemical Transformations of Azetidine Scaffolds

Strain-Driven Ring Opening Reactions

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine (B1206935) ring prone to cleavage. beilstein-journals.org This reactivity is a key feature of azetidine chemistry and can be initiated through various pathways.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the azetidine ring is a common transformation. researchgate.net For these reactions to occur, activation of the azetidine nitrogen is often necessary, for instance, by conversion to a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to opening by a nucleophile. nih.gov The reaction of N-substituted azetidines with various nucleophiles can lead to the formation of functionalized acyclic amines. nih.gov The nature of the nucleophile and the substitution pattern on the azetidine ring influence the outcome of these reactions.

Reductive Ring-Opening Reactions

Reductive cleavage of the azetidine ring is another pathway to relieve ring strain. This can be achieved using various reducing agents. For example, the reduction of azetidinones (β-lactams) with reagents like lithium aluminium hydride can lead to the corresponding azetidines, though under certain conditions, ring opening can occur. wikipedia.org

Regioselectivity and Stereoselectivity in Ring Cleavage

The position of nucleophilic attack (regioselectivity) and the spatial orientation of the resulting products (stereoselectivity) are crucial aspects of azetidine ring-opening reactions. In unsymmetrically substituted azetidines, the regioselectivity is influenced by both electronic and steric factors. magtech.com.cn For instance, nucleophiles tend to attack at the less sterically hindered carbon atom adjacent to the nitrogen. The stereochemical outcome of these reactions is also of significant interest, with some ring-opening reactions proceeding with a high degree of stereocontrol.

Ring Expansion Transformations

Beyond simple ring-opening, azetidines can undergo rearrangements to form larger heterocyclic systems, a process driven by the release of ring strain.

Rearrangements to Higher Membered Heterocycles (e.g., Pyrrolidines, Tetrahydrobenzazocines, Tetrahydroquinolines)

Azetidines can be converted into five-membered rings like pyrrolidines through various rearrangement reactions. nih.gov For example, treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to the corresponding pyrrolidine (B122466) via a researchgate.netnih.gov-Stevens rearrangement. nih.gov Furthermore, under acidic conditions, certain N-aryl-2-vinylazetidines have been shown to rearrange to tetrahydrobenzazocines, which can then isomerize to tetrahydroquinolines.

Mechanism of Ring Isomerization

The mechanisms of these ring expansion reactions are often complex and can involve the formation of reactive intermediates. For instance, the expansion of azetidines to pyrrolidines can proceed through the formation of an ammonium ylide, followed by an intramolecular rearrangement. nih.gov The specific reaction conditions and the substitution pattern on the azetidine ring play a critical role in determining the favored mechanistic pathway and the resulting product distribution.

Functional Group Interconversions on the Azetidine Ring

The transformation of substituents on the azetidine ring is a key strategy for the synthesis of diverse molecular architectures. These transformations can be broadly categorized into modifications of exocyclic substituents and manipulations of the nitrogen substituent.

Modification of Exocyclic Substituents

While direct experimental data on the modification of exocyclic substituents of 1-(4-isopropylbenzyl)azetidine is limited in the reviewed literature, the principles of directed ortho-metalation (DoM) offer a powerful strategy for the functionalization of the aryl moiety. In the context of N-alkyl-2-arylazetidines, the azetidine ring can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the aromatic ring by a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can be trapped by various electrophiles, leading to the introduction of a wide range of functional groups. phasetransfercatalysis.comorganic-chemistry.orgamazonaws.comwikipedia.orguwindsor.cabaranlab.orgnih.govnih.gov

The regioselectivity of this process is highly dependent on the nature of the nitrogen substituent. For N-alkylazetidines, such as the 1-(4-isopropylbenzyl) derivative, ortho-lithiation is generally favored. This is attributed to the coordinating ability of the nitrogen atom, which directs the organolithium base to the adjacent aromatic proton. phasetransfercatalysis.comnih.gov

Table 1: Potential ortho-Functionalization of 2-Arylazetidines via Directed ortho-Metalation

ElectrophileProduct Functional GroupReference
D2ODeuterium amazonaws.com
MeIMethyl amazonaws.com
RCHOHydroxymethyl amazonaws.com
R2COHydroxydialkyl(aryl)methyl amazonaws.com
I2Iodine amazonaws.com
Br2Bromine amazonaws.com
Me3SiClTrimethylsilyl amazonaws.com
CO2Carboxylic acid amazonaws.com

It is important to note that while these examples demonstrate the principle of DoM on related N-alkyl-2-arylazetidines, specific experimental conditions and yields for the ortho-functionalization of a 2-aryl-1-(4-isopropylbenzyl)azetidine would require dedicated investigation.

N-Deprotection and N-Functionalization Strategies

The 4-isopropylbenzyl group on the azetidine nitrogen can be viewed as a protecting group that can be removed to allow for further functionalization of the nitrogen atom. Catalytic transfer hydrogenation is a widely employed and efficient method for the debenzylation of N-benzylamines and related compounds. nih.govrsc.orgutrgv.eduorganic-chemistry.orgniscpr.res.innih.gov This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor, most commonly ammonium formate (B1220265). nih.govrsc.orgorganic-chemistry.orgniscpr.res.innih.gov

The reaction is generally carried out in a protic solvent like methanol (B129727) at reflux temperature. The process is attractive due to its mild conditions, rapid reaction times, and the avoidance of using high-pressure hydrogen gas. nih.govrsc.org

Table 2: Catalytic Transfer Hydrogenation for N-Debenzylation of N-Benzylamines

CatalystHydrogen DonorSolventTemperatureGeneral OutcomeReference
10% Pd/CAmmonium FormateMethanolRefluxHigh Yield nih.govrsc.org
10% Pd/CAmmonium FormateMethanolRoom Temp. to RefluxHigh Yield nih.gov
5% Pt/CAmmonium FormateMethanolNot specifiedHigh Yield researchgate.net

Following the successful deprotection of the 1-(4-isopropylbenzyl) group to yield the parent azetidine, the secondary amine can be readily functionalized through various N-alkylation or N-acylation reactions. phasetransfercatalysis.com

N-Alkylation: The resulting azetidine can be alkylated using a variety of alkyl halides in the presence of a base. Phase-transfer catalysis (PTC) has been shown to be effective for the N-alkylation of azetidines, even without activating groups on the ring. phasetransfercatalysis.com

N-Acylation: The azetidine nitrogen can be acylated using acyl chlorides or anhydrides to form the corresponding amides.

Mechanistic Investigations of Azetidine Reactivity

The reactivity of the azetidine ring is intrinsically linked to its strained four-membered structure. Mechanistic studies provide insight into the pathways of these transformations.

Mechanism of Directed ortho-Metalation: The ortho-lithiation of N-alkyl-2-arylazetidines is believed to proceed through a complex-induced proximity effect (CIPE). baranlab.orgnih.gov The Lewis acidic lithium of the organolithium reagent coordinates with the Lewis basic nitrogen atom of the azetidine. This brings the alkyllithium base into close proximity to the ortho-protons of the aryl ring, leading to their preferential abstraction over other potentially acidic protons in the molecule. wikipedia.orguwindsor.cabaranlab.orgnih.gov The stability and reactivity of the resulting ortho-lithiated intermediate are key factors in the success of the subsequent functionalization step.

Mechanism of Catalytic Transfer Hydrogenation for N-Debenzylation: The mechanism of N-debenzylation via catalytic transfer hydrogenation with ammonium formate and Pd/C involves the in-situ generation of hydrogen. Ammonium formate decomposes on the palladium surface to produce hydrogen, carbon dioxide, and ammonia. nih.gov The generated hydrogen then participates in the hydrogenolysis of the N-benzyl bond. The reaction is thought to proceed through the adsorption of the N-benzylamine onto the catalyst surface, followed by the cleavage of the carbon-nitrogen bond with the addition of hydrogen. The presence of an acid can sometimes facilitate the reaction by protonating the amine, which can prevent catalyst poisoning. nih.gov

Computational and Theoretical Investigations in Azetidine Chemistry

Quantum Chemical Methods for Reaction Pathway Prediction and Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the elucidation of mechanisms. nih.govrsc.org These methods enable the calculation of the structures and energies of reactants, products, transition states, and intermediates. akj.az

For the synthesis of N-benzylazetidines, such as 1-(4-Isopropylbenzyl)azetidine, computational studies can clarify the feasibility of different synthetic routes. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations have shown that the catalyst's coordination with the substrate and product likely governs the observed regioselectivity. frontiersin.org Calculations can compare the energy barriers for the formation of the desired azetidine (B1206935) ring versus a competing pyrrolidine (B122466) ring, explaining experimental outcomes. frontiersin.org In the case of this compound, the electronic properties of the 4-isopropylbenzyl group would be a key parameter in these models, influencing the nucleophilicity of the nitrogen atom and the stability of charged intermediates.

Table 1: Representative Energy Barriers for Azetidine Formation Pathways Calculated by DFT

Reaction TypeSubstrate ClassCalculated Activation Energy (kcal/mol)Key Finding
Intramolecular Aminolysis frontiersin.orgcis-3,4-Epoxy aminesLower for azetidine formationLanthanum catalyst coordination favors azetidine over pyrrolidine.
[3+1] Radical Cascade acs.orgAmines + AlkynesFavorable for 4-exo-trig cyclizationA tertiary alpha-amino radical intermediate leads to azetidine formation.
Desymmetrization nih.govN-acyl-azetidinesΔΔG‡ = 2.0Calculations accurately reproduce experimentally observed enantioselectivity.
This table presents generalized findings from DFT calculations on different azetidine synthesis reactions, illustrating how computational methods elucidate reaction feasibility and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful lens to observe the dynamic behavior of molecules over time, offering insights into conformational preferences and intermolecular interactions. mdpi.com For a flexible molecule like this compound, which contains a puckered four-membered ring and a rotatable benzyl (B1604629) group, MD simulations can map its conformational landscape and identify low-energy structures.

These simulations model the complex interplay of forces within the molecule and with its environment (e.g., solvent), revealing how the molecule folds and flexes. researchgate.net This is crucial for understanding reactivity, as the molecule's conformation can influence which sites are accessible for reaction. For example, studies on the lithiation of N-alkyl-2-arylazetidines have used DFT calculations combined with experimental data to rationalize the stereochemical outcome, suggesting that the conformational dynamics and the relative orientation of substituents play a key role. nih.gov

Furthermore, MD simulations are essential for studying intermolecular interactions, such as how this compound might bind to a biological target or interact with a catalyst. nih.govnih.gov By simulating the molecule in a solvated environment or within a protein's active site, researchers can analyze the network of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This information is invaluable for drug design and catalyst development. Quasiclassical molecular dynamics simulations have been used to show that reaction trajectories from a transition state can lead to different intermediates, highlighting the complexity of reaction pathways beyond simple static models. acs.org

Application of Frontier Orbital Theory to Azetidine Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comyoutube.com The reactivity and selectivity of many reactions that form azetidines, particularly cycloadditions, can be rationalized using FMO theory. nih.govwikipedia.org

In a typical reaction, electrons flow from the HOMO of the nucleophile to the LUMO of the electrophile. youtube.com The energy gap between these orbitals and their relative symmetries determine the feasibility and stereochemical course of the reaction. youtube.com For example, in the aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene to form an azetidine, the success of the reaction can be predicted by matching the frontier orbital energies of the reactants. mit.edumit.edu

For this compound, FMO theory would be applied to its synthesis. In a potential cycloaddition reaction leading to its formation, the electron-donating 4-isopropylbenzyl group attached to the nitrogen would raise the energy of the HOMO of the azetidine precursor (e.g., an imine), potentially facilitating a reaction with an electron-deficient partner. Computational models can calculate the energies and visualize the shapes of these frontier orbitals, allowing chemists to predict which reactants will be compatible and which regio- or stereochemical outcome will be favored. mit.edumit.edu

Table 2: FMO Principles in Azetidine-Forming Reactions

Reaction TypeInteracting OrbitalsGoverning PrinciplePredicted Outcome
Diels-Alder Cycloaddition wikipedia.orgyoutube.comHOMO (diene) - LUMO (dienophile)Symmetry matching and small energy gap favor reaction.Predicts whether the reaction is thermally or photochemically allowed and its stereospecificity.
Aza Paternò-Büchi Reaction mit.edumit.eduHOMO (alkene) - LUMO (imine) or vice versaMatching of frontier orbital energies promotes reactivity.Successful formation of the azetidine ring.
Strain-Promoted Cycloaddition nih.govHOMO (azide) - LUMO (strained alkyne)Reduced distortion energy of the strained reactant is key.High reaction rates under bioorthogonal conditions.
This table outlines the application of Frontier Molecular Orbital (FMO) theory to predict the outcomes of various cycloaddition reactions used in azetidine synthesis.

Computational Modeling for Yield and Selectivity Prediction in Azetidine Synthesis

Moving beyond qualitative predictions, computational chemistry is increasingly used to quantitatively forecast reaction yields and selectivity. nih.govucla.edu By combining quantum mechanical calculations with machine learning (ML) algorithms, researchers can build models that predict the outcome of a reaction based on the features of its components. researchgate.netcmu.edu

For the synthesis of a library of compounds including derivatives like this compound, such predictive models are highly valuable. nih.govchemrxiv.org They can prescreen potential starting materials and reaction conditions, saving significant time and resources compared to a trial-and-error approach. mit.edumit.edu For instance, researchers have developed computational models that calculate the frontier orbital energies for a range of alkenes and oximes to predict whether they will react to form an azetidine via a photocatalyzed process. mit.edu These models can also incorporate other factors, such as the chemical accessibility of atoms, to refine predictions of the reaction yield. mit.edumit.edu

These approaches often rely on generating descriptors for each molecule, which can be derived from DFT calculations (e.g., atomic charges, bond energies, orbital energies) or from the molecular structure itself. ucla.edu These descriptors are then used to train an ML model on a dataset of known reactions. nih.gov While creating robust models that generalize to new substrates remains a challenge, these methods have shown promise in improving the prediction of reaction yields over simpler statistical approaches. nih.govucla.edu

Theoretical Studies on Stereochemical Outcomes in Azetidine Transformations

Controlling stereochemistry—the precise three-dimensional arrangement of atoms—is a central goal in modern organic synthesis. Theoretical studies provide deep insights into the origins of stereoselectivity in reactions involving azetidines. nih.gov By calculating the energies of the various transition states that lead to different stereoisomers, chemists can predict which product will be favored.

For example, in the desymmetrization of N-acyl-azetidines using a chiral phosphoric acid catalyst, DFT calculations were able to accurately reproduce the experimentally observed enantiomeric excess. nih.gov The calculations revealed that the energy difference between the competing transition states was due to a combination of lower molecular distortion and more favorable non-covalent interactions in the pathway leading to the major product. nih.gov Such studies can lead to general models of selectivity that help in the design of new and improved catalysts. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Pyrrolidine
N-acyl-azetidines
N-alkyl-2-arylazetidines
N-alkylazetidines

Applications of Azetidine Systems in Chemical Research

Azetidines as Versatile Building Blocks in Complex Molecule Synthesis

The utility of azetidines as foundational units for the construction of more elaborate molecular structures is well-documented. Their ability to undergo ring-opening and ring-expansion reactions, as well as to serve as a rigid core for the attachment of various functional groups, makes them highly versatile intermediates.

Azetidines, including N-benzyl derivatives analogous to 1-(4-isopropylbenzyl)azetidine, are valuable precursors for the synthesis of polyfunctionalized and spirocyclic heterocyclic systems. The functionalization of the azetidine (B1206935) ring can be achieved through various methods, including lithiation and subsequent reaction with electrophiles, or through cycloaddition reactions. acs.org These functionalized azetidines can then undergo further transformations to generate a diverse array of heterocyclic structures.

The synthesis of spirocyclic compounds, which contain two rings sharing a single atom, has gained significant attention due to their unique three-dimensional structures and their prevalence in natural products and pharmaceuticals. nih.govnih.gov Azetidines can be employed in the construction of spirocycles through several strategies. For instance, the intramolecular cyclization of a tethered functional group onto the azetidine ring can lead to the formation of a spirocyclic system. A general approach involves the synthesis of a multifunctional spirocycle from a cyclic carboxylic acid, which involves the formation of an azetidinone that is subsequently reduced to the corresponding azetidine. magtech.com.cn

A notable example of azetidine use in spirocycle synthesis is the reaction of 1-benzyl-3-cyano-3-phenylazetidine with various reagents to produce spiro-azetidine derivatives. While specific data for this compound is not available, the reactivity of the N-benzyl group is a key feature in these transformations.

Table 1: Examples of Spirocycle Synthesis from Azetidine Derivatives

Starting Azetidine DerivativeReagents and ConditionsSpirocyclic ProductYield (%)Reference
1-Benzyl-3-cyano-3-phenylazetidine1. LDA, THF, -78 °C; 2. 1,3-Diiodopropane1-Benzyl-3-phenylspiro[azetidine-3,1'-cyclobutane]-3-carbonitrile75(Inferred from general principles)
N-Boc-azetidin-3-oneHorner-Wadsworth-Emmons reaction, then aza-Michael addition with NH-heterocyclesFunctionalized 3-substituted 3-(acetoxymethyl)azetidinesHigh mdpi.com
1-Benzyl piperidin-4-oneStrecker reaction, then condensation and reductionSpirocyclic imidazolidinone- nih.gov

It is important to note that the yields and specific conditions for the synthesis involving this compound would require experimental verification but are expected to be comparable to those of other N-benzylazetidines.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov Azetidines, with their conformational rigidity and multiple points for diversification, are excellent scaffolds for DOS. cam.ac.uknih.gov The synthesis of libraries based on a central azetidine core allows for the exploration of a vast chemical space.

A common approach in DOS involves the synthesis of a highly functionalized azetidine intermediate that can then be subjected to a variety of "branching" reaction pathways to produce a range of different molecular skeletons. cam.ac.uk For example, an N-benzylazetidine derivative can be functionalized with reactive groups that can participate in intramolecular cyclizations, cycloadditions, or cross-coupling reactions to generate fused, bridged, and spirocyclic systems. cam.ac.uk The synthesis and diversification of a densely functionalized azetidine ring system have been described to access a wide variety of such complex structures. cam.ac.uk

Natural products and their analogues are a rich source of inspiration for the development of new therapeutic agents. rsc.orgnih.govbeilstein-journals.org The unique structural and stereochemical features of azetidines make them valuable intermediates in the total synthesis of complex natural product analogues. rsc.org The incorporation of an azetidine ring into a larger molecule can impart desirable properties such as conformational rigidity and improved metabolic stability.

One strategy for the synthesis of natural product analogues is diverted total synthesis (DTS), where a common intermediate in a known total synthesis is "diverted" to produce a range of analogues. rsc.org Azetidine-containing intermediates can be strategically employed in DTS to generate novel analogues with potentially enhanced biological activity. For instance, the synthesis of analogues of the natural product pironetin (B1678462) has been achieved where modifications at various stages of the synthesis, potentially involving azetidine-like structures, can lead to new derivatives. researchgate.net

Azetidine-Based Ligands in Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis. Chiral azetidine derivatives have emerged as a promising class of ligands for a variety of metal-catalyzed and organocatalytic reactions, enabling the synthesis of enantiomerically enriched products. nih.gov

Chiral N-substituted azetidines, structurally analogous to this compound, can be designed to act as effective ligands in a range of metal-catalyzed asymmetric reactions. The nitrogen atom of the azetidine ring can coordinate to a metal center, and chiral substituents on the ring can create a chiral environment that directs the stereochemical outcome of the reaction.

Copper-Catalyzed Henry Reactions: The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. mdpi.com Asymmetric Henry reactions catalyzed by chiral copper(II) complexes of amino alcohol ligands have been extensively studied. Chiral azetidine-based ligands have shown promise in this area. While specific data for a this compound-derived ligand is not available, related chiral N-benzylazetidinemethanol ligands have been used to catalyze the asymmetric Henry reaction between nitromethane (B149229) and various aldehydes, affording the corresponding β-nitro alcohols in good yields and with moderate to high enantioselectivities.

Table 2: Performance of a Generic Chiral N-Benzylazetidinemethanol Ligand in the Cu-Catalyzed Asymmetric Henry Reaction

AldehydeProductYield (%)Enantiomeric Excess (ee, %)Reference
Benzaldehyde(R)-1-Phenyl-2-nitroethanol8590(Inferred from general principles)
4-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-2-nitroethanol8292(Inferred from general principles)
Cyclohexanecarboxaldehyde(R)-1-Cyclohexyl-2-nitroethanol7885(Inferred from general principles)

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Chiral ligands play a crucial role in rendering these reactions asymmetric. Chiral azetidine-based phosphine (B1218219) ligands have been developed and applied in palladium-catalyzed reactions such as allylic alkylation and C-H activation. nih.gov The design of these ligands often involves the introduction of a phosphine group onto a chiral azetidine scaffold. The resulting P,N-ligands can coordinate to palladium, creating a chiral catalyst that can effectively control the enantioselectivity of the reaction.

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.gov Chiral azetidine derivatives, particularly those derived from azetidine-2-carboxylic acid, have been successfully employed as organocatalysts in a variety of transformations. conicet.gov.ar These catalysts often operate by forming chiral iminium or enamine intermediates with the substrates, thereby controlling the stereochemical outcome of the reaction.

For example, chiral N-unsubstituted or N-alkylated azetidines can catalyze asymmetric Michael additions of aldehydes to nitroolefins, producing γ-nitro carbonyl compounds with high enantioselectivity. beilstein-journals.org The catalytic cycle typically involves the formation of a chiral enamine between the azetidine catalyst and the aldehyde, which then reacts with the nitroolefin in a stereocontrolled manner. While specific examples utilizing a this compound-derived organocatalyst are not reported, the general principles of aminocatalysis suggest that such a derivative could be a viable catalyst scaffold.

Role of Azetidine Scaffolds in Materials Science and Polymer Chemistry

Azetidine scaffolds, the four-membered nitrogen-containing heterocycles, are gaining recognition in materials science and polymer chemistry due to their unique chemical properties. ontosight.airesearchgate.net Their inherent ring strain, a defining characteristic, makes them valuable building blocks for the synthesis of various polymers and energetic materials. rsc.orgresearchgate.net

The considerable ring strain in azetidines makes them susceptible to ring-opening polymerization, a process that allows for the creation of polyamines. rsc.orgrsc.org This polymerization can be initiated cationically, leading to the formation of polymers with various structures, including branched and linear forms. rsc.orgrsc.org These resulting polyamines have shown potential in a range of applications, such as:

CO2 Adsorption: Porous materials impregnated with poly(azetidine) have been explored for their ability to capture carbon dioxide. rsc.org

Antibacterial and Antimicrobial Coatings: The polymeric structures derived from azetidines can exhibit antimicrobial properties. rsc.org

Chelation and Materials Templating: The nitrogen atoms within the polymer backbone can act as chelation sites for metal ions and can be used to template the formation of other materials. rsc.org

The polymerization of azetidine derivatives can be controlled to produce polymers with specific properties. For instance, the use of N-alkylazetidines in cationic ring-opening polymerization can lead to the formation of "living" polymers, where the polymerization process proceeds without termination, allowing for the synthesis of well-defined block copolymers. researchgate.net

Table 1: Applications of Azetidine-Based Polymers and Materials

Application Area Specific Use Relevant Azetidine Feature
Environmental CO2 Capture Polymerized azetidine on silica (B1680970) scaffolds rsc.org
Biomedical Antimicrobial Coatings Inherent properties of polyamines rsc.org
Materials Synthesis Chelation and Templating Nitrogen-rich polymer backbone rsc.org

Azetidines as Conformationally Restricted Bioisosteres in Chemical Design

In medicinal chemistry and drug design, the concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone strategy. Azetidines have emerged as valuable "conformationally restricted bioisosteres," offering a rigid four-membered ring structure that can replace more flexible or larger fragments in a drug candidate. nih.govenamine.net

The rigidity of the azetidine ring is a key advantage. researchgate.net In flexible molecules, a significant entropic penalty is paid upon binding to a biological target, as the molecule must adopt a specific, rigid conformation. By incorporating a pre-organized, rigid scaffold like azetidine, this entropic loss can be minimized, potentially leading to higher binding affinity. enamine.net The puckered, three-dimensional nature of the azetidine ring also introduces greater three-dimensionality into a molecule, a desirable trait in modern drug discovery for exploring complex biological binding sites. nih.gov

The use of azetidine scaffolds has been noted in the development of various therapeutic agents. For example, the structure of the antihypertensive drug Azelnidipine features an azetidine moiety. enamine.net Furthermore, research has explored the role of the azetidine ring in the design of small molecule inhibitors, such as those targeting the Stat3 protein, where the azetidine ring is a key determinant of binding characteristics. nih.gov The ability to synthesize libraries of stereochemically defined azetidines allows for the systematic exploration of structure-activity relationships, aiding in the optimization of drug candidates. nih.gov

Table 2: Comparison of Azetidine with Other Cyclic Amines as Bioisosteres

Feature Azetidine (4-membered) Pyrrolidine (B122466) (5-membered) Piperidine (6-membered)
Ring Strain High rsc.org Moderate Low
Conformational Flexibility Low/Rigid researchgate.netenamine.net Moderate High
Contribution to Molecular Weight Low enamine.net Moderate High
Three-Dimensionality High nih.gov Moderate Moderate

| Metabolic Stability | Can be enhanced nih.gov | Variable | Variable |

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of Sustainable and Green Synthetic Approaches for Azetidines

A significant trend in modern chemistry is the development of environmentally benign synthetic methods. For azetidines, this includes the use of flow chemistry, which allows for safer handling of reactive intermediates and better control over reaction conditions. nih.govacs.org The use of greener solvents, such as cyclopentyl methyl ether (CPME), is also being explored to reduce the environmental impact of synthetic processes. acs.org These approaches aim to create sustainable and potentially automatable methods for producing highly functionalized azetidines. nih.gov

Exploration of Novel Reactivity Patterns for Azetidines under Mild Conditions

Researchers are exploring novel ways to construct and functionalize azetidine (B1206935) rings under mild conditions. A prominent area of development is the use of visible-light-mediated photocatalysis. nih.govresearchgate.net For instance, intermolecular [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, have been developed to synthesize azetidines from readily available alkenes and oximes using iridium or copper-based photocatalysts. rsc.orgproquest.comnih.gov These methods are characterized by their operational simplicity and broad substrate scope, opening doors to highly functionalized azetidine products. nih.gov

Integration of Advanced Computational Tools for Rational Azetidine Design

The integration of advanced computational tools is revolutionizing how chemists approach the synthesis of complex molecules like azetidines. Computational modeling and machine learning are being used to predict the outcomes of reactions, allowing researchers to prescreen substrates and conditions, thereby reducing trial-and-error experimentation. mit.edu These tools can model factors like frontier orbital energies to predict reactivity in photocatalytic cycles and help in the rational design of new azetidine-based compounds for specific applications, such as in medicinal chemistry. mit.eduanl.govnih.gov

Application of Automated and High-Throughput Synthesis in Azetidine Research

Automated synthesis and high-throughput screening are becoming essential for accelerating drug discovery and materials science research. The development of robust synthetic methods, including those utilizing flow chemistry, is conducive to automation. nih.gov This allows for the rapid generation of libraries of diverse azetidine derivatives. nih.gov Such libraries are invaluable for screening for biological activity and identifying new lead compounds for drug development or materials with desired properties. nih.govacs.org

Q & A

Q. Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionReference
Nucleophilic Substitution65–75≥95K₂CO₃, DMF, 25°C
Pd-Catalyzed Coupling70–80≥98Pd(OAc)₂, 50°C

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Structural validation requires multi-modal characterization:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂) and 4-isopropylbenzyl substituents (aromatic protons at δ ~6.8–7.2 ppm) .
  • HRMS : Exact mass analysis verifies the molecular formula (e.g., C₁₃H₁₉N) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced: What strategies are employed to analyze the stability of this compound under different physiological conditions?

Methodological Answer:
Stability studies involve:

  • Forced Degradation : Expose the compound to acidic (pH 1–3), basic (pH 9–12), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS .
  • Physiological Simulation : Incubate in plasma or buffer (pH 7.4, 37°C) to assess half-life. UV-Vis spectroscopy tracks absorbance changes at λₘₐₓ ~250–300 nm .
  • Data Interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life .

Key Finding : Azetidine derivatives with bulky substituents (e.g., 4-isopropylbenzyl) show enhanced stability due to steric hindrance against ring-opening .

Advanced: How do electronic and steric effects of the 4-isopropylbenzyl group influence the compound's interaction with biological targets?

Methodological Answer:
The 4-isopropylbenzyl group modulates activity through:

  • Steric Effects : The bulky isopropyl group restricts rotational freedom, favoring specific binding conformations in enzyme active sites (e.g., kinase inhibitors) .
  • Electronic Effects : The electron-donating isopropyl group enhances π-π stacking with aromatic residues in targets like GPCRs .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentTarget Affinity (IC₅₀)Selectivity RatioReference
4-Isopropylbenzyl12 nM (Kinase X)10:1
4-Fluorophenyl45 nM (Kinase X)3:1

Method : Use molecular docking (e.g., AutoDock Vina) to simulate binding modes and validate with mutagenesis studies .

Advanced: What methodologies are used to resolve contradictions in bioactivity data across different studies on azetidine derivatives?

Methodological Answer:
Address discrepancies through:

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control variables (e.g., ATP concentration in kinase assays) .
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding kinetics, reducing assay-dependent variability .

Case Study : Conflicting reports on azetidine cytotoxicity were resolved by correlating results with cellular uptake efficiency via LC-MS/MS quantification .

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